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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UnyLinker™ 12, a

universal linker solid support, in the synthesis of antisense oligonucleotide (ASO) drugs.

Detailed protocols and quantitative data are presented to facilitate the efficient and high-purity

synthesis of ASOs for research and therapeutic development.

Introduction to UnyLinker™ 12
UnyLinker™ 12 is a novel universal linker molecule designed for the efficient and scalable

solid-phase synthesis of oligonucleotides.[1][2][3][4][5][6][7] Its key features and advantages

include:

Universality: UnyLinker™ 12 eliminates the need for sequence-specific nucleoside-loaded

solid supports, allowing for the synthesis of any oligonucleotide sequence using a single

starting material.[1][8] This streamlines inventory management and reduces the risk of

human error in loading the synthesis column.[1]

High Efficiency and Purity: The conformationally rigid and chemically stable structure of the

UnyLinker™ 12 molecule facilitates fast and clean cleavage under standard aqueous

ammonia deprotection conditions, resulting in high-quality oligonucleotides with minimal

base modifications.[1][2][4][5] Impurities arising from branching at the exocyclic amino group

of nucleosides are also eliminated.[2][4]
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Versatility: This linker is compatible with a wide range of oligonucleotide chemistries,

including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl (MOE), Locked Nucleic Acids (LNA), and

2'-α-fluoro nucleic acids (FANA).[2][4] It also supports the synthesis of conjugates such as

those with 5'-phosphate monoesters and biotin.[2][4]

Scalability: The use of UnyLinker™ 12 has been demonstrated in large-scale syntheses of

ASO drugs, producing multiple kilograms of product in a single run.[2][4][5][9]

Solid Support Compatibility: UnyLinker™ 12 can be loaded onto various solid supports,

including controlled pore glass (CPG) and polystyrene, providing flexibility in synthesis

platforms.[1][5][9]

Mechanism of Action of ASOs: The Nusinersen
Example
Antisense oligonucleotides are synthetic nucleic acid drugs that can modulate gene expression

by binding to specific RNA targets.[10] A prominent example of an ASO drug is Nusinersen

(Spinraza®), used for the treatment of Spinal Muscular Atrophy (SMA).[2][3][9][11][12][13][14]

Nusinersen is a 2'-O-methoxyethyl (MOE) modified phosphorothioate ASO.[2][11] Its synthesis

is compatible with the UnyLinker™ 12 platform.

SMA is caused by a deficiency in the Survival Motor Neuron (SMN) protein due to mutations or

deletions in the SMN1 gene.[2][11] A paralogous gene, SMN2, can produce some functional

SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority

of its transcripts, resulting in a truncated, non-functional protein.[2][11] Nusinersen is designed

to bind to a specific sequence in the intron downstream of exon 7 of the SMN2 pre-mRNA.[1][2]

[12] This binding blocks a splicing silencer, leading to the inclusion of exon 7 in the mature

mRNA.[1][2][12] Consequently, the production of full-length, functional SMN protein is

increased, compensating for the deficiency from the SMN1 gene and improving motor neuron

function.[1][2][11]
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Caption: Mechanism of action of Nusinersen in promoting functional SMN protein production.

Quantitative Data on UnyLinker™ 12 Performance
The efficiency of oligonucleotide synthesis using UnyLinker™ 12 is influenced by various

factors, including the synthesis cycle parameters and the conditions for cleavage and

deprotection. The following tables summarize key quantitative data from studies utilizing

UnyLinker™ and similar universal linkers.

Table 1: Gas-Phase Cleavage and Dephosphorylation of a T10mer from UnyLinker™ Support
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Time (min) Pressure (psi) Temperature (°C)
Yield (%) with H₂O
pre-incubation

15 40 80 ~30

30 40 80 ~40

60 40 80 ~50

120 40 80 ~55

240 40 80 ~55

120 10 80 ~45

120 20 80 ~50

120 30 80 ~52

60 10 90 ~55

Data adapted from a study on gas-phase cleavage of universal linker-bound oligonucleotides.

The addition of water prior to incubation significantly increased the yield.[15][16]

Table 2: Cleavage and Deprotection of LNA Oligonucleotides from UnyLinker™-type Support

Oligonucleotide
Type

Guanine Protection
Cleavage/Deprotect
ion Conditions

Time to >95%
Deprotection

LNA oligonucleotide DMF
Concentrated NH₄OH,

55-60°C
~30 minutes

LNA oligonucleotide iBu
Concentrated NH₄OH,

55-60°C
1 - 2 hours

LNA oligonucleotide iBu
Concentrated NH₄OH,

Room Temp
~4 hours

Data adapted from a patent on rapid cleavage methods for LNA oligonucleotides.[17]
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Solid-Phase Synthesis of a 2'-O-Methoxyethyl (MOE)
Phosphorothioate ASO
This protocol outlines the general steps for the automated solid-phase synthesis of a 20-mer

MOE-modified ASO on a UnyLinker™ 12 functionalized solid support.
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Caption: General workflow for solid-phase antisense oligonucleotide synthesis.
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Materials:

UnyLinker™ 12 loaded CPG or Polystyrene solid support

2'-O-Methoxyethyl phosphoramidites (A, C, G, T)

Standard DNA phosphoramidites (for gapmer ASOs, if applicable)

Activator solution (e.g., 0.25 M DCI in Acetonitrile)

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine) or Thiolating agent (e.g.,

Xanthane Hydride)

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Acetonitrile (synthesis grade)

Concentrated Ammonium Hydroxide or Methylamine solution

Automated DNA/RNA synthesizer

Protocol:

Preparation:

Pack the UnyLinker™ 12 solid support into a synthesis column.

Install the column and all reagent bottles on the automated synthesizer.

Program the synthesizer with the desired ASO sequence and synthesis cycle.

Synthesis Cycle (repeated for each monomer):

Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the

UnyLinker™ or the previously added nucleotide by treating with the deblocking solution.
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Coupling: Activate the next phosphoramidite monomer with the activator solution and

couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.

Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to

prevent the formation of deletion mutants.

Thiolation: Convert the newly formed phosphite triester linkage to a phosphorothioate

linkage using the thiolation agent. For phosphodiester linkages, an oxidizing solution is

used.

Cleavage and Deprotection:

After the final synthesis cycle, transfer the solid support from the column to a vial.

Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and

methylamine.

Heat the sealed vial at 55°C for 8-12 hours (or use optimized conditions from Table 2 for

LNA-containing ASOs).

Cool the vial, and transfer the supernatant containing the cleaved ASO to a new tube.

Evaporate the solution to dryness.

Purification:

Reconstitute the crude ASO in an appropriate buffer.

Purify the ASO using methods such as reversed-phase high-performance liquid

chromatography (RP-HPLC), ion-exchange (IEX) HPLC, or solid-phase extraction (SPE).

[2][12]

Analysis:

Assess the purity of the final ASO product using analytical HPLC or capillary

electrophoresis (CE).[2][18][12]
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Confirm the identity and molecular weight of the ASO using mass spectrometry (e.g., LC-

MS).[1][18]

Quantify the ASO using UV spectrophotometry at 260 nm.[2]

Logical Relationship of Universal Linker Usage
The use of a universal linker like UnyLinker™ 12 simplifies the synthesis process compared to

traditional methods that require specific pre-loaded solid supports for each of the four

nucleobases at the 3'-end.

Traditional Synthesis Universal Linker Synthesis

dA-loaded Support

Requires selection of
correct 3'-nucleoside support

dC-loaded Support dG-loaded Support dT-loaded Support

One support for all sequences

Simplified by
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Click to download full resolution via product page

Caption: Comparison of traditional and universal linker-based oligonucleotide synthesis.

Conclusion
UnyLinker™ 12 provides a robust and versatile platform for the synthesis of antisense

oligonucleotide drugs. Its universal nature simplifies the manufacturing process, while its

chemical properties ensure the production of high-purity, high-yield ASOs. The detailed

protocols and quantitative data presented in these application notes serve as a valuable
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resource for researchers and drug development professionals working to advance ASO

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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